molecular formula C12H10O4 B13833984 8-Acetyl-4-methyl umbelliferone

8-Acetyl-4-methyl umbelliferone

Katalognummer: B13833984
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: XGWKFCJKTXZLOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl umbelliferone typically involves the Pechmann condensation reaction. This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid, such as concentrated sulfuric acid . The reaction conditions usually require refluxing the mixture to facilitate the formation of the coumarin ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

8-Acetyl-4-methyl umbelliferone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Acetyl-4-methyl umbelliferone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-acetyl-4-methyl umbelliferone involves multiple pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Acetyl-4-methyl umbelliferone stands out due to its unique acetyl group, which enhances its chemical reactivity and potential for forming various derivatives. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C12H10O4

Molekulargewicht

218.20 g/mol

IUPAC-Name

7-hydroxy-8-(2-oxopropyl)chromen-2-one

InChI

InChI=1S/C12H10O4/c1-7(13)6-9-10(14)4-2-8-3-5-11(15)16-12(8)9/h2-5,14H,6H2,1H3

InChI-Schlüssel

XGWKFCJKTXZLOL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC2=C1OC(=O)C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.